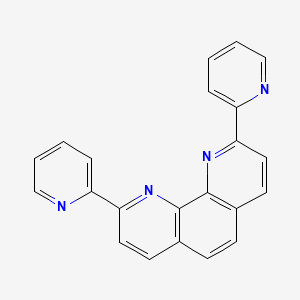

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

CAS No.: 773883-32-2

Cat. No.: VC3801431

Molecular Formula: C22H14N4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773883-32-2 |

|---|---|

| Molecular Formula | C22H14N4 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 2,9-dipyridin-2-yl-1,10-phenanthroline |

| Standard InChI | InChI=1S/C22H14N4/c1-3-13-23-17(5-1)19-11-9-15-7-8-16-10-12-20(18-6-2-4-14-24-18)26-22(16)21(15)25-19/h1-14H |

| Standard InChI Key | UAPZXFSSFAIVFA-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2 |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2 |

Introduction

Chemical Identity and Structural Features

DPP (C₂₂H₁₄N₄) is a heterocyclic compound with a molecular weight of 334.37 g/mol and a melting point of 205–206°C . Its structure consists of a central 1,10-phenanthroline moiety substituted at the 2- and 9-positions with pyridin-2-yl groups, creating a tetradentate N₄ donor system (Figure 1). The ligand’s preorganization arises from the coplanar arrangement of the phenanthroline and pyridyl rings, which minimizes steric strain during metal coordination .

Table 1: Physicochemical Properties of DPP

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₄N₄ | |

| Molecular Weight | 334.37 g/mol | |

| Melting Point | 205–206°C | |

| Density | N/A | |

| LogP | 4.91 | |

| Hazard Codes | Xn (Harmful) | |

| GHS Precautionary Codes | P261, P305+P351+P338 |

The ligand’s π-conjugated system contributes to intense π–π* transitions in the ultraviolet-visible (UV-Vis) spectrum, with absorption maxima sensitive to metal coordination .

Synthesis and Characterization

DPP is synthesized via Stille cross-coupling between 2,9-dichloro-1,10-phenanthroline and 2-(tri-n-butylstannyl)pyridine using tetrakis(triphenylphosphine)palladium(0) as a catalyst . The reaction proceeds in toluene at 115°C under inert conditions for 43 hours, yielding DPP in 21–62% yield . Key synthetic challenges include managing steric hindrance during coupling and purifying the product from residual palladium catalysts.

Table 2: Synthetic Conditions for DPP

| Parameter | Detail | Source |

|---|---|---|

| Starting Materials | 2,9-Dichloro-1,10-phenanthroline, 2-(tri-n-butylstannyl)pyridine | |

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | Toluene | |

| Temperature | 115°C | |

| Reaction Time | 43 hours | |

| Yield | 21–62% |

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The ligand’s ¹H NMR spectrum exhibits distinct aromatic signals at δ 7.3–9.1 ppm, reflecting the symmetry of the pyridyl and phenanthroline protons . Single-crystal X-ray studies confirm the planar geometry and π-stacking interactions in metal complexes .

Coordination Chemistry and Metal Complexation

DPP’s tetradentate N₄ cavity selectively binds metal ions with ionic radii compatible with its donor atom spacing. Formation constants (log K) for lanthanide(III) complexes peak at Sm(III) (log K₁ = 6.2), decreasing for larger (La(III)) and smaller (Lu(III)) ions due to steric mismatch . This "size-selectivity" trend follows a parabolic relationship when plotted against 1/r⁺ (Figure 2), where r⁺ is the ionic radius for 8-coordinate Ln(III) ions .

Table 3: Selectivity of DPP for Metal Ions

| Metal Ion | log K₁ (DPP) | Coordination Number | Source |

|---|---|---|---|

| Sm(III) | 6.2 | 8 | |

| La(III) | 5.1 | 8 | |

| Lu(III) | 5.8 | 8 | |

| UO₂²⁺ | 7.4 | 6 | |

| Zn(II) | 9.5 | 6 | |

| Bi(III) | 8.9 | 8 |

DFT and MM calculations reveal that [Ln(DPP)(H₂O)₅]³⁺ complexes exhibit decreasing O–O nonbonded distances from La(III) (3.1 Å) to Lu(III) (2.7 Å), approaching the sum of van der Waals radii (2.8 Å) . This compression destabilizes smaller Ln(III) complexes, explaining the selectivity for mid-sized lanthanides.

In the [Zn(DPP)₂]²⁺ complex, each DPP ligand coordinates via three N atoms, with the fourth pyridyl group π-stacked on the adjacent ligand . The Bi(III) complex adopts an 8-coordinate geometry with two perchlorate counterions and a stereochemically active lone pair .

Photophysical and Electronic Properties

DPP-based europium(III) complexes exhibit strong red luminescence with quantum yields (Φ) up to 15% in anhydrous acetonitrile . The complex [Eu(DPP)₂(H₂O)]³⁺ shows a ¹D₀ lifetime of 1.2 ms, which shortens to 0.8 ms upon water coordination due to vibrational quenching . Sensitization efficiency (ηₛₑₙ) correlates with ligand conjugation, reaching 85% for DPP versus 40% for methylene-bridged analogues .

Ruthenium(II) complexes of DPP, such as [Ru(DPP)(py)₂]²⁺ (py = pyridine), absorb strongly at 516–580 nm, depending on the axial ligand’s electron-withdrawing character . The lowest-energy metal-to-ligand charge transfer (MLCT) transition red-shifts with electron-donating substituents (e.g., –NMe₂), while oxidation potentials vary from 1.03 V to 1.36 V vs. SCE .

Applications in Materials Science and Sensing

DPP’s metal selectivity and photostability enable its use in:

-

Lanthanide-based luminescent sensors: Sm(III)-DPP complexes detect anions via luminescence quenching .

-

Uranyl(VI) extraction: The UO₂²⁺-DPP complex’s high log K₁ (7.4) facilitates uranyl sequestration from aqueous solutions .

-

Electrocatalysis: Ru(II)-DPP complexes mediate water oxidation with turnover frequencies (TOF) exceeding 10³ h⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume